Dehidroheliobuphthalmin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

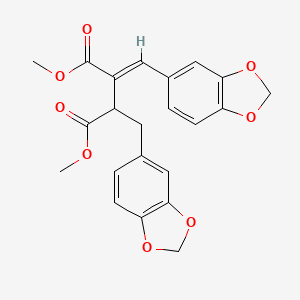

Dehydroheliobuphthalmin is an organic compound with the chemical formula C22H20O8. It is a natural lignan found in the leaves of Platycladus orientalis.

Aplicaciones Científicas De Investigación

Dehydroheliobuphthalmin has significant applications in scientific research, including:

Chemistry: It is used as a chemical reagent in organic synthesis reactions.

Industry: It can be used as a precursor for the synthesis of dyes and luminescent materials.

Mecanismo De Acción

Target of Action

Dehydroheliobuphthalmin is a lignan derivative found in the leaves of Platycladus orientalis . It has been identified to have neuroprotective activity , suggesting that its primary targets may be neuronal cells or components of the nervous system.

Mode of Action

Given its neuroprotective activity , it can be hypothesized that Dehydroheliobuphthalmin may interact with neuronal cells or specific receptors in the nervous system to exert its effects

Biochemical Pathways

Considering its neuroprotective activity , it might influence pathways related to neuronal survival, growth, and function

Result of Action

Given its neuroprotective activity , it can be inferred that the compound may have beneficial effects on neuronal health and function.

Métodos De Preparación

Dehydroheliobuphthalmin can be synthesized through chemical methods. The specific preparation method may vary, but a common approach involves the reduction of aromatic nitro compounds and the coupling of aromatic nitrate compounds . Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield.

Análisis De Reacciones Químicas

Dehydroheliobuphthalmin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparación Con Compuestos Similares

Dehydroheliobuphthalmin is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to enhance the barrier function of the blood-brain barrier. Similar compounds include:

- Helioxanthin

- Heliobuphthalmin

- 7-Acetoxyhinokinin

- 1-Dehydroegonol 3-Methyl Ether

- Egonol 3-Methyl Ether

These compounds share structural similarities but differ in their specific biological activities and applications.

Actividad Biológica

Dehydroheliobuphthalmin, a lignan derivative primarily isolated from Platycladus orientalis, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C22H20O8

- Molecular Weight : 412.39 g/mol

- CAS Number : 103001-05-4

Dehydroheliobuphthalmin is characterized by its complex structure, which is conducive to various biological interactions.

Neuroprotective Activity

One of the most significant findings regarding dehydroheliobuphthalmin is its neuroprotective potential. Research indicates that it exhibits protective effects against glutamate-induced neurotoxicity, which is critical in preventing neuronal damage associated with neurodegenerative diseases.

The neuroprotective mechanism is believed to involve:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Modulating inflammatory pathways that contribute to neurodegeneration.

- Regulation of Neurotransmitter Levels : Enhancing the stability of neurotransmitters affected by glutamate toxicity.

Anticancer Properties

Dehydroheliobuphthalmin has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

- Breast Cancer : In vitro studies demonstrated that dehydroheliobuphthalmin significantly reduced the viability of breast cancer cells, suggesting potential as an adjunct therapy in cancer treatment.

- Lung Cancer : Another study indicated that it could induce apoptosis in lung cancer cells, highlighting its role in cancer cell cycle regulation.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Other Biological Activities

In addition to its neuroprotective and anticancer properties, dehydroheliobuphthalmin exhibits several other biological activities:

- Antioxidant Activity : Demonstrated through various assays, indicating its potential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.

- Antidiabetic Potential : Emerging studies suggest it may help regulate blood glucose levels and improve insulin sensitivity.

Propiedades

IUPAC Name |

dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJAZYITXHVOI-VIZOYTHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential benefits of Dehydroheliobuphthalmin in the context of brain health?

A1: Research suggests that Dehydroheliobuphthalmin exhibits promising anti-metastatic effects relevant to brain tumor progression. Specifically, studies have shown that it can inhibit the migration of both melanoma and brain endothelial cells. [] This compound also appears to strengthen the blood-brain barrier by enhancing its barrier function and promoting the expression of the tight junction protein ZO-1 at endothelial cell junctions. [] These findings suggest potential for Dehydroheliobuphthalmin in hindering brain metastasis formation and maintaining blood-brain barrier integrity.

Q2: Does Dehydroheliobuphthalmin demonstrate any neuroprotective properties?

A2: While not directly addressed in the provided research on Dehydroheliobuphthalmin, a closely related compound, Heliobuphthalmin, has been identified as a neuroprotective agent. [] This suggests the potential for Dehydroheliobuphthalmin to possess similar properties. Further research is needed to explore the specific neuroprotective potential and mechanisms of action of Dehydroheliobuphthalmin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.